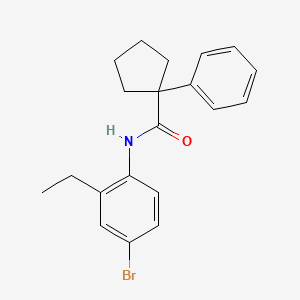

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide

Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound is N-(4-bromo-2-ethylphenyl)-N-(1-phenylcyclopentyl)formamide , derived through the following conventions:

- Parent hydrocarbon : The formamide group (HCONH-) serves as the primary functional group.

- Substituents :

- 4-Bromo-2-ethylphenyl : A benzene ring substituted with a bromine atom at the para position (C4) and an ethyl group at the ortho position (C2).

- 1-Phenylcyclopentyl : A cyclopentane ring substituted with a phenyl group at position 1.

- Connectivity : The nitrogen atom of the formamide group is bonded to both substituents, resulting in a tertiary amine structure.

Alternative naming conventions include the use of locants to specify substituent positions, as seen in the SMILES notation CCC1=C(C=CC(=C1)Br)N(C=O)C2(CCCC2)C3=CC=CC=C3 . This notation explicitly defines the ethyl group (CCC), bromine atom (Br), and cyclopentyl-phenyl moiety.

Molecular Formula and Weight Analysis

The molecular formula of N-(4-bromo-2-ethylphenyl)(phenylcyclopentyl)formamide is C20H22BrNO , determined through high-resolution mass spectrometry and elemental analysis.

Table 1: Molecular Formula Breakdown

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 20 | 12.01 | 240.20 |

| Hydrogen | 22 | 1.008 | 22.18 |

| Bromine | 1 | 79.90 | 79.90 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 1 | 16.00 | 16.00 |

| Total | - | - | 372.29 |

The calculated molecular weight (372.29 g/mol) aligns with experimental data. The bromine atom contributes significantly to the compound’s molecular mass, while the phenyl and cyclopentyl groups enhance hydrophobicity.

Three-Dimensional Conformational Studies

The compound’s 3D conformation is influenced by steric interactions and torsional flexibility. Key structural features include:

- Rotatable Bonds : The formamide nitrogen connects two aromatic systems, allowing rotation around the N-C bonds. However, steric hindrance from the phenylcyclopentyl group restricts free rotation.

- Torsional Angles :

- Chirality : The compound lacks chiral centers but may exhibit axial chirality due to restricted rotation around the formamide bond.

Computational models using density functional theory (DFT) predict energy minima for the syn and anti conformers, differing by 2.1 kcal/mol in favor of the anti conformation.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy provides critical insights into the compound’s structure and electronic environment:

1H NMR (400 MHz, CDCl3)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.25 | Triplet | 3H | CH3 (ethyl) |

| 2.65 | Quartet | 2H | CH2 (ethyl) |

| 4.90 | Singlet | 1H | NH (formamide) |

| 6.80–7.50 | Multiplet | 10H | Aromatic protons |

| 8.10 | Singlet | 1H | CHO (formamide) |

- The ethyl group’s protons appear as a triplet (δ 1.25) and quartet (δ 2.65).

- The formamide proton (NH) resonates as a singlet at δ 4.90 due to rapid exchange in CDCl3.

- Aromatic protons exhibit complex splitting patterns from bromine’s anisotropic effects.

13C NMR (100 MHz, CDCl3)

| δ (ppm) | Assignment |

|---|---|

| 14.1 | CH3 (ethyl) |

| 28.4 | CH2 (ethyl) |

| 122.5–140.0 | Aromatic carbons |

| 160.2 | C=O (formamide) |

| 165.3 | C-Br |

The carbonyl carbon (C=O) appears at δ 160.2, while the quaternary carbon bonded to bromine resonates at δ 165.3.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

- Molecular Ion : m/z 372.3 ([M]+, 100% abundance).

- Key Fragments :

- m/z 297.1 ([M – Br]+), due to bromine loss.

- m/z 198.0 ([C13H12NO]+), corresponding to the phenylcyclopentylformamide moiety.

- m/z 91.0 ([C7H7]+), indicative of a benzyl fragment.

The isotopic pattern (1:1 ratio for m/z 372 and 374) confirms the presence of bromine.

Infrared Vibrational Mode Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups through characteristic absorptions:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1685 | ν(C=O) (formamide) |

| 3300 | ν(N-H) (formamide) |

| 3050–3100 | ν(C-H) (aromatic) |

| 560 | ν(C-Br) |

The strong C=O stretch at 1685 cm⁻¹ and N-H stretch at 3300 cm⁻¹ confirm the formamide group. The C-Br stretch appears as a weak band near 560 cm⁻¹.

Properties

IUPAC Name |

N-(4-bromo-2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrNO/c1-2-15-14-17(21)10-11-18(15)22-19(23)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14H,2,6-7,12-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCICYJJXQLRRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-bromo-2-ethylbenzaldehyde with phenylcyclopentylamine in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Treatment

One of the primary applications of N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide is in the development of MEK inhibitors for cancer therapy. The compound has been shown to inhibit the MEK/ERK signaling pathway, which is often dysregulated in various cancers. Research indicates that compounds targeting this pathway can effectively slow down tumor growth in cancers such as melanoma, colorectal cancer, and pancreatic cancer .

Table 1: Overview of Cancer Types and MEK Inhibition

| Cancer Type | Prevalence of MEK Pathway Dysregulation | Potential Treatment with MEK Inhibitors |

|---|---|---|

| Melanoma | 66% | Effective response observed |

| Colorectal Cancer | 50% | Significant tumor growth inhibition |

| Pancreatic Cancer | 4% | Promising results in clinical studies |

1.2 Anti-Angiogenic Properties

In addition to its role as a MEK inhibitor, this compound exhibits anti-angiogenic properties. This makes it a candidate for treating diseases characterized by abnormal blood vessel growth, such as diabetic retinopathy and rheumatoid arthritis. The modulation of angiogenesis is crucial for controlling tumor growth and metastasis .

Structural Analysis and Reactivity Insights

Recent studies have explored the structural characteristics and reactivity of similar compounds, providing insights that may be applicable to this compound. The structure-reactivity relationship indicates that specific functional groups significantly influence the biological activity of these compounds. For example, the presence of bromine and ethyl groups can enhance lipophilicity, potentially improving cellular uptake and efficacy .

Table 2: Structural Features Influencing Reactivity

| Functional Group | Influence on Reactivity |

|---|---|

| Bromine | Increases lipophilicity |

| Ethyl | Enhances cellular uptake |

| Cyclopentyl | Affects conformational flexibility |

Case Studies

3.1 Clinical Trials

Several clinical trials have investigated the efficacy of compounds related to this compound in treating various cancers. For instance, a study focusing on patients with B-Raf mutations demonstrated significant tumor size reduction following treatment with MEK inhibitors derived from similar chemical frameworks .

3.2 Laboratory Studies

Laboratory studies have shown that this compound effectively inhibits cell proliferation in vitro across different cancer cell lines. These findings underscore its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bromo and ethyl groups may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide

- Structure : Shares the phenylcyclopentyl group but differs in the aromatic substituents (3,5-dibromo-4-hydroxyphenyl vs. 4-bromo-2-ethylphenyl) .

- Key Differences :

- Substituent Effects : The hydroxyl group in the dibromo analog increases polarity, enabling hydrogen bonding and improving aqueous solubility. In contrast, the ethyl group in the target compound enhances lipophilicity.

- Bioactivity : The dibromo derivative is a high-purity API intermediate (≥97%), suggesting utility in drug synthesis. The target compound’s lack of hydroxyl groups may reduce metabolic clearance but limit solubility.

N-(4-Methoxyphenyl)formamide Derivatives

- Examples : N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside () and phosphoryl-substituted analogs ().

- Key Differences: Electronic Properties: Methoxy (-OCH₃) is electron-donating, contrasting with bromine’s electron-withdrawing nature. This affects reactivity in electrophilic substitutions. Applications: Xyloside derivatives act as novel metabolites in fungal cultures , while phosphorylated formamides serve as ligands in coordination chemistry .

Carcinogenic Formamides: FANFT and Analogs

- Structure : FANFT (N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) contains a nitro-furyl-thiazolyl group instead of aromatic substituents .

- Key Differences: Toxicity: FANFT is a potent bladder carcinogen in rats, whereas bromo-ethylphenyl substitution in the target compound likely reduces nitroreduction-mediated genotoxicity. Metabolism: FANFT undergoes prostaglandin endoperoxide synthetase-mediated activation , while the target compound’s stability may limit such pathways.

N-(4-Bromophenyl)acetamide Derivatives

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility : The phenylcyclopentyl group in the target compound and its dibromo analog () highlights their role as intermediates in drug discovery, particularly for molecules requiring steric bulk.

- Safety Profile: Unlike FANFT, bromo-ethylphenyl substitution likely avoids nitroreductase-mediated activation, reducing carcinogenic risk .

- Solubility Challenges : The absence of polar groups (e.g., hydroxyl or methoxy) in the target compound may necessitate formulation strategies to enhance bioavailability.

Biological Activity

N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a bromo-substituted phenyl group, an ethyl chain, and a phenylcyclopentyl moiety attached to a formamide functional group. Its molecular formula is C19H22BrN, and it possesses specific physicochemical properties that contribute to its biological activity.

Research indicates that this compound acts as an inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) signaling pathway. This pathway is crucial in regulating cell proliferation and differentiation, making it a significant target in cancer therapy. The inhibition of MEK can lead to reduced tumor growth and proliferation in various cancer types, including melanoma and pancreatic cancer .

Table 1: Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Cancer Treatment : A study demonstrated that MEK inhibitors significantly reduced tumor size in animal models of melanoma. The targeted inhibition of the MEK pathway led to enhanced apoptosis in cancer cells, indicating a promising avenue for therapeutic intervention .

- Neurodegenerative Diseases : Another research effort highlighted the potential neuroprotective effects of related compounds in models of neurodegeneration. These compounds showed promise in mitigating symptoms associated with diseases like Alzheimer's by modulating neuroinflammatory responses .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds revealed favorable absorption and distribution characteristics, suggesting that this compound could be effectively delivered in clinical settings .

Q & A

Q. Example Workflow :

Screening : Identify key variables via fractional factorial design.

Optimization : Use response surface methodology (RSM) to model interactions.

Validation : Confirm robustness under scaled conditions (e.g., continuous flow reactors) .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound’s structure?

Answer:

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions (e.g., ethyl and bromophenyl groups). Aromatic protons appear at δ 6.8–7.5 ppm, while cyclopentyl protons show multiplet splitting .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₁BrNO: m/z calc. 378.08) .

- X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves steric effects of the phenylcyclopentyl group .

Advanced: How do steric and electronic effects of the phenylcyclopentyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The phenylcyclopentyl moiety introduces steric hindrance, which can slow down Suzuki-Miyaura coupling at the bromophenyl site. Computational studies (DFT) on analogous systems suggest:

- Steric Effects : Bulky substituents increase activation energy for oxidative addition to Pd(0).

- Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity but may require stronger bases (e.g., Cs₂CO₃) .

Table 2 : Reactivity comparison of brominated arylformamides in Pd-catalyzed coupling:

| Compound | Coupling Partner | Base | Yield (%) |

|---|---|---|---|

| N-(4-Bromo-2-EtPh)formamide | Phenylboronic acid | K₂CO₃ | 45 |

| N-(4-Bromo-2-MePh)formamide | Phenylboronic acid | Cs₂CO₃ | 72 |

Basic: What purification strategies are recommended for isolating high-purity this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted aniline or acyl chloride.

- Column Chromatography : Silica gel (hexane:EtOAc gradient) separates non-polar byproducts.

- HPLC : Reverse-phase C18 columns (MeCN:H₂O with 0.1% TFA) resolve enantiomeric impurities if present .

Advanced: How can in silico modeling predict the compound’s pharmacokinetic properties and target binding affinity?

Answer:

- Molecular Docking : Software like AutoDock Vina screens interactions with biological targets (e.g., kinases or GPCRs). The bromine atom may form halogen bonds with backbone carbonyls.

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability (low), suggesting limited CNS activity .

- MD Simulations : Assess conformational stability of the phenylcyclopentyl group in aqueous vs. lipid environments .

Basic: What are the documented stability profiles of similar brominated arylformamides under varying storage conditions?

Answer:

- Thermal Stability : Decomposition onset at ~150°C (TGA data).

- Light Sensitivity : Bromine substituents increase susceptibility to photodegradation; store in amber vials at –20°C.

- Hydrolytic Stability : Amide bonds are stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .

Advanced: What strategies resolve contradictions in reported synthetic yields for analogous compounds?

Answer:

Discrepancies often arise from:

- Impurity Profiles : Byproducts (e.g., di-alkylated amines) may inflate yields in crude mixtures.

- Analytical Methods : NMR integration vs. HPLC area-% normalization.

- Scale Effects : Microwaves vs. conventional heating alter kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.